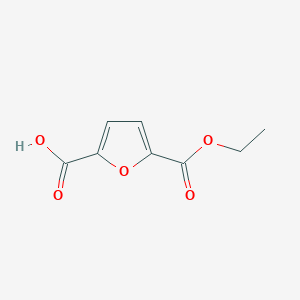

5-(Ethoxycarbonyl)furan-2-carboxylic acid

CAS No.: 32933-01-0

Cat. No.: VC4035151

Molecular Formula: C8H8O5

Molecular Weight: 184.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32933-01-0 |

|---|---|

| Molecular Formula | C8H8O5 |

| Molecular Weight | 184.15 g/mol |

| IUPAC Name | 5-ethoxycarbonylfuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H8O5/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10) |

| Standard InChI Key | SMMNUDQGZVFDTO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(O1)C(=O)O |

| Canonical SMILES | CCOC(=O)C1=CC=C(O1)C(=O)O |

Introduction

Structural and Molecular Characteristics

5-(Ethoxycarbonyl)furan-2-carboxylic acid belongs to the furan carboxylate family, featuring a five-membered aromatic furan ring substituted at the 2- and 5-positions with carboxylic acid and ethoxycarbonyl groups, respectively. The IUPAC name, 5-ethoxycarbonylfuran-2-carboxylic acid, reflects this substitution pattern. Key structural identifiers include:

-

SMILES Notation:

CCOC(=O)C1=CC=C(O1)C(=O)O

The compound’s planar furan ring and electron-withdrawing substituents contribute to its reactivity in electrophilic substitution and condensation reactions, making it a valuable intermediate in heterocyclic synthesis .

Synthesis and Reaction Methodology

Synthetic Route

A high-yield synthesis of 5-(ethoxycarbonyl)furan-2-carboxylic acid (95%) is achieved through alkaline hydrolysis of a precursor furan derivative. The procedure involves:

-

Reagents:

-

Procedure:

-

The precursor is dissolved in dry ethanol under a nitrogen atmosphere.

-

A solution of NaOH in ethanol is added dropwise over 20 minutes.

-

The mixture is stirred at ambient temperature for 18 hours.

-

Post-reaction workup includes concentration, aqueous extraction, acidification with HCl, and filtration to isolate the product as an off-white solid .

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

NMR (500 MHz, DMSO-):

1.36 (t, , 3H, CH),

4.42 (q, , 2H, OCH),

7.22 (d, , 1H, furan-H),

7.28 (d, , 1H, furan-H) . -

NMR (125 MHz, DMSO-):

14.5 (CH),

62.1 (OCH),

117.6, 118.3 (furan-C),

147.5, 160.0 (C=O groups) .

Mass Spectrometry:

Physicochemical Properties

The compound exhibits moderate thermal stability, with decomposition observed above 200°C . Its low vapor pressure suggests limited volatility under ambient conditions, favoring its use in solution-phase reactions.

Applications in Research and Industry

Pharmaceutical Intermediates

The furan core is a common motif in bioactive molecules. 5-(Ethoxycarbonyl)furan-2-carboxylic acid serves as a precursor in the synthesis of:

-

Antimicrobial agents: Functionalization of the carboxylic acid group enables coupling with amines to form amide derivatives .

-

Kinase inhibitors: Ethoxycarbonyl groups participate in Huisgen cycloadditions to generate triazole-containing scaffolds .

Material Science

The compound’s conjugated system has been explored in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume